molecular formula C12H11ClN2 B3212115 4-Chloro-2-cyclobutylquinazoline CAS No. 1095559-57-1

4-Chloro-2-cyclobutylquinazoline

Cat. No.: B3212115
CAS No.: 1095559-57-1
M. Wt: 218.68 g/mol
InChI Key: POVAKRZMXQTBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-chloro-2-cyclobutylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-9-6-1-2-7-10(9)14-12(15-11)8-4-3-5-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVAKRZMXQTBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclobutylquinazoline can be achieved through various methods. One common approach involves the cyclization of 4-hydroxy-2-(cyclobutyl)quinazoline with a chlorinating agent . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization and chlorination processes.

Industrial Production Methods: Industrial production of 4-Chloro-2-cyclobutylquinazoline often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclobutylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted quinazolines depending on the nucleophile used.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The binding of 4-Chloro-2-cyclobutylquinazoline to these targets can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-cyclobutylquinazoline is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile compound in medicinal chemistry .

Biological Activity

4-Chloro-2-cyclobutylquinazoline is a compound within the quinazoline family, known for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 4-Chloro-2-cyclobutylquinazoline

The synthesis of 4-chloro-2-cyclobutylquinazoline typically involves cyclization reactions that form the quinazoline core. The introduction of the cyclobutyl group at the 2-position and the chlorine atom at the 4-position can be achieved through various methodologies, including nucleophilic substitutions and cyclization techniques. For example, methods utilizing ortho-substituted anilines and appropriate electrophiles have been reported to yield this compound effectively.

Antitumor Activity

Recent studies have demonstrated that compounds in the quinazoline class exhibit significant antitumor properties. For instance, various derivatives have shown efficacy against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The antiproliferative activity of these compounds is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
4-Chloro-2-cyclobutylquinazolineHCT116TBD
4-Chloro-2-cyclobutylquinazolineMCF7TBD

These findings suggest that modifications to the quinazoline scaffold can enhance its binding affinity to specific targets such as CDK-5, which plays a crucial role in cell cycle regulation and is a validated target in cancer therapy .

Antimicrobial Properties

Quinazolines, including 4-chloro-2-cyclobutylquinazoline, have been investigated for their antimicrobial activities. They are known to exhibit potent effects against a variety of pathogens due to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . This mechanism makes them valuable candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural features. For 4-chloro-2-cyclobutylquinazoline, the presence of the cyclobutyl group may enhance lipophilicity and improve cellular uptake. Additionally, the chlorine atom is known to affect electronic properties, potentially increasing reactivity towards biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions can enhance potency against cancer cell lines.
  • Chain Length : Variations in side chain length and branching can influence both solubility and biological activity.

Case Studies

Several case studies illustrate the potential of quinazoline derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that derivatives with specific substitutions showed promising results in preclinical models of breast cancer, leading to further investigations into their mechanisms of action.
  • Antimicrobial Testing : In vitro tests revealed that certain quinazolines exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.